molecular formula C14H15NO4S2 B14171548 Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate CAS No. 922718-36-3

Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate

Cat. No.: B14171548
CAS No.: 922718-36-3
M. Wt: 325.4 g/mol
InChI Key: NJDDSIFAWOFILW-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with ethyl 3-methylbut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate can be compared with other benzothiazole derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

922718-36-3

Molecular Formula

C14H15NO4S2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 4-(1,3-benzothiazol-2-ylsulfonyl)-3-methylbut-2-enoate

InChI

InChI=1S/C14H15NO4S2/c1-3-19-13(16)8-10(2)9-21(17,18)14-15-11-6-4-5-7-12(11)20-14/h4-8H,3,9H2,1-2H3

InChI Key

NJDDSIFAWOFILW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CS(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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